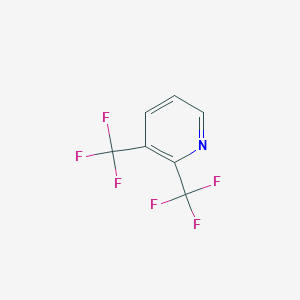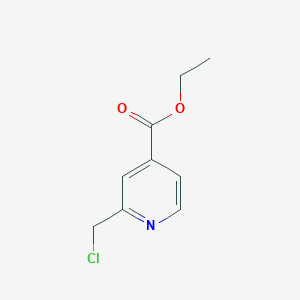
Ethyl 2-(chloromethyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(chloromethyl)isonicotinate, also known as EClM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EClM is a derivative of isonicotinic acid and belongs to the family of chloromethyl esters. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating biological processes and developing new therapies.
Wirkmechanismus
Ethyl 2-(chloromethyl)isonicotinate exerts its effects by binding to the active site of HDACs, which leads to the inhibition of their enzymatic activity. This, in turn, results in the accumulation of acetylated histones and altered gene expression. The precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate is still under investigation, but it is believed to involve covalent modification of the HDAC active site.
Biochemische Und Physiologische Effekte
Ethyl 2-(chloromethyl)isonicotinate has been shown to exhibit various biochemical and physiological effects. In addition to its HDAC inhibitory activity, Ethyl 2-(chloromethyl)isonicotinate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune response. Ethyl 2-(chloromethyl)isonicotinate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-(chloromethyl)isonicotinate in scientific research is its specificity for HDACs, which allows for targeted modulation of gene expression. Ethyl 2-(chloromethyl)isonicotinate is also relatively easy to synthesize and has a high purity level. However, one limitation of using Ethyl 2-(chloromethyl)isonicotinate is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 2-(chloromethyl)isonicotinate in scientific research. One potential direction is the development of Ethyl 2-(chloromethyl)isonicotinate-based therapies for cancer and other diseases that involve dysregulated gene expression. Another direction is the investigation of the precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate, which could lead to the development of more potent and selective HDAC inhibitors. Finally, the use of Ethyl 2-(chloromethyl)isonicotinate in combination with other compounds or therapies could enhance its therapeutic potential and reduce potential toxicity.
In conclusion, Ethyl 2-(chloromethyl)isonicotinate is a promising compound for scientific research due to its ability to selectively bind to HDACs and modulate gene expression. While there are limitations to its use, Ethyl 2-(chloromethyl)isonicotinate has the potential to be a valuable tool for investigating biological processes and developing new therapies. Further research is needed to fully understand the mechanism of action of Ethyl 2-(chloromethyl)isonicotinate and its potential applications in various fields of medicine and biology.
Synthesemethoden
Ethyl 2-(chloromethyl)isonicotinate can be synthesized through a simple reaction between isonicotinic acid and thionyl chloride, followed by esterification with ethanol. The resulting compound is a white crystalline powder with a melting point of 75-77°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(chloromethyl)isonicotinate has been used in various scientific research studies due to its ability to selectively bind to specific proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in various cellular processes. By inhibiting HDACs, Ethyl 2-(chloromethyl)isonicotinate can modulate gene expression and potentially treat diseases such as cancer, neurodegenerative disorders, and inflammation.
Eigenschaften
CAS-Nummer |
10177-22-7 |
|---|---|
Produktname |
Ethyl 2-(chloromethyl)isonicotinate |
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
ethyl 2-(chloromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
PMRRQHHQUVAMNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NC=C1)CCl |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC=C1)CCl |
Synonyme |
ETHYL 2-(CHLOROMETHYL)ISONICOTINATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



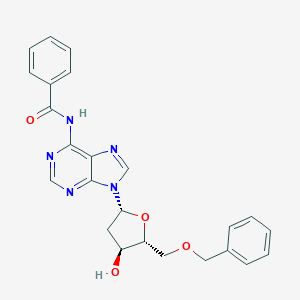
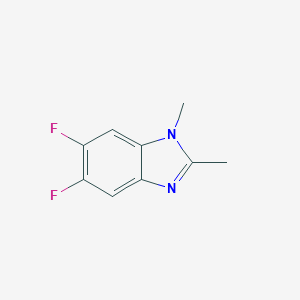
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
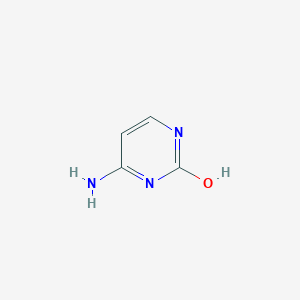
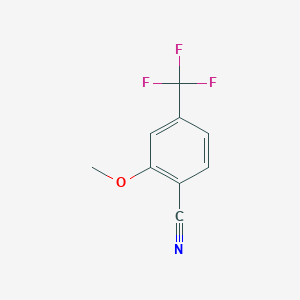
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
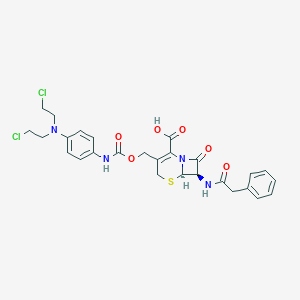
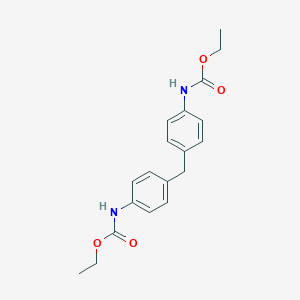
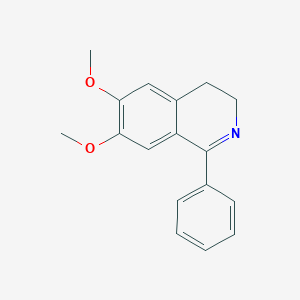
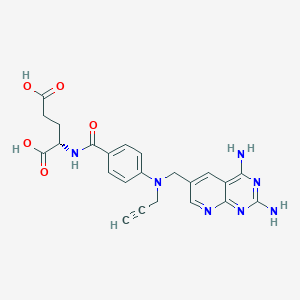

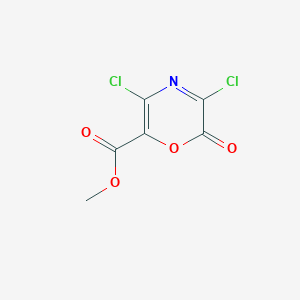
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
